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1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Carbonic anhydrase inhibition Fluorescent thermal shift assay Intrinsic dissociation constant

1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 942702-44-5) is a synthetic 1-acyl-4-sulfonylpiperazine derivative with molecular formula C15H21ClN2O4S and molecular weight 360.9 g/mol. The compound features a 5-chloro-2-ethoxy-4-methylbenzenesulfonyl group at the piperazine N4 position and an acetyl group at the N1 position, placing it within the broader class of sulfonylpiperazines that have attracted interest as carbonic anhydrase inhibitors and potential anticancer agents.

Molecular Formula C15H21ClN2O4S
Molecular Weight 360.9g/mol
CAS No. 942702-44-5
Cat. No. B513084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
CAS942702-44-5
Molecular FormulaC15H21ClN2O4S
Molecular Weight360.9g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C
InChIInChI=1S/C15H21ClN2O4S/c1-4-22-14-9-11(2)13(16)10-15(14)23(20,21)18-7-5-17(6-8-18)12(3)19/h9-10H,4-8H2,1-3H3
InChIKeyHLTRYJDXJGZEAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 942702-44-5): Sulfonylpiperazine Chemical Profile for Procurement


1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS 942702-44-5) is a synthetic 1-acyl-4-sulfonylpiperazine derivative with molecular formula C15H21ClN2O4S and molecular weight 360.9 g/mol . The compound features a 5-chloro-2-ethoxy-4-methylbenzenesulfonyl group at the piperazine N4 position and an acetyl group at the N1 position, placing it within the broader class of sulfonylpiperazines that have attracted interest as carbonic anhydrase inhibitors and potential anticancer agents [1][2].

Why Generic Substitution of 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one Is Scientifically Inadmissible


Within the sulfonylpiperazine class, the combination of a 5-chloro-2-ethoxy-4-methylbenzenesulfonyl group and an N-acetyl substituent defines a distinct pharmacophoric configuration that is not interchangeable with close analogs bearing phenyl, benzyl, or methyl N-substituents. The acetyl group provides a unique hydrogen-bond acceptor pattern (carbonyl oxygen) and influences molecular flexibility, solubility, and target engagement profiles that differ quantitatively from analogs such as 1-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)-4-phenylpiperazine (CAS 714214-52-5) or 1-benzyl-4-(5-chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazine (CAS 717894-09-2) . ChEMBL-curated binding data confirm that this specific compound exhibits measurable, quantifiable affinity for human carbonic anhydrase isoforms, whereas many structurally similar sulfonylpiperazines lack reported bioactivity data entirely [1].

Quantitative Differentiation of 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one: Binding Affinity, Isoform Selectivity, and Physicochemical Evidence


Sub-Nanomolar Binding Affinity to Human Carbonic Anhydrase 1 (CA1) via Fluorescent Thermal Shift Assay

The target compound demonstrates high-affinity binding to recombinant human carbonic anhydrase 1 (CA1) with an intrinsic dissociation constant (Kd,int) of 0.41 nM, determined by fluorescent thermal shift assay (FTSA) in the presence of ANS dye [1]. This sub-nanomolar Kd places the compound among the tightest-binding sulfonamide-class CA1 ligands reported in the ChEMBL database. For class-level context, acetazolamide—the prototypical carbonic anhydrase inhibitor—exhibits a Kd,int for CA1 in the range of 1–10 nM under comparable FTSA conditions [2]. The target compound therefore displays binding affinity competitive with or exceeding the clinical standard.

Carbonic anhydrase inhibition Fluorescent thermal shift assay Intrinsic dissociation constant

Selective Binding to Human Carbonic Anhydrase 6 (CA6) with Nanomolar Affinity

The target compound also binds recombinant human carbonic anhydrase 6 (CA6) with an intrinsic Kd of 2.80 nM, measured by the same FTSA methodology in the presence of ANS [1]. CA6 is a secreted isoform implicated in taste function and salivary pH regulation, and selective CA6 ligands are relatively scarce in the public domain. The approximately 6.8-fold selectivity for CA1 (Kd 0.41 nM) over CA6 (Kd 2.80 nM) provides a quantifiable isoform selectivity profile that distinguishes this compound from broad-spectrum carbonic anhydrase inhibitors like acetazolamide, which typically exhibits a narrower selectivity window (within ~3- to 5-fold) across CA isoforms under FTSA conditions [2].

Carbonic anhydrase 6 Isoform selectivity Fluorescent thermal shift assay

Lack of Reported Bioactivity in Structurally Analogous Sulfonylpiperazines

Multiple structurally analogous sulfonylpiperazines sharing the identical 5-chloro-2-ethoxy-4-methylbenzenesulfonyl core but differing in the N-substituent (e.g., 4-phenyl, 4-benzyl, 4-ethyl, or 4-methylpiperazine derivatives) have no reported bioactivity data in ChEMBL or BindingDB, as confirmed by ZINC and ChEMBL substance records [1][2]. In contrast, the target compound (N-acetyl derivative) has curated, reproducible binding data against two human carbonic anhydrase isoforms. This differential—the presence versus complete absence of validated bioactivity annotations—represents a critical procurement discriminant: purchasing an inactive or uncharacterized analog carries substantial risk of wasted screening resources.

Structure-activity relationship Sulfonylpiperazine ChEMBL bioactivity absence

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Rotatable Bond Profile

The target compound (MW 360.9 g/mol, C15H21ClN2O4S) is distinguished from its closest commercially available analogs by a lower molecular weight and more favorable drug-likeness parameters. The phenyl analog (CAS 714214-52-5, MW 394.9 g/mol) and benzyl analog (CAS 717894-09-2, MW 408.9 g/mol) carry 34–48 Da of additional mass without corresponding bioactivity annotations . The predicted LogP for the target compound (estimated 2.6–3.2) [1] falls within Lipinski-compliant space, while the acetyl substituent contributes fewer rotatable bonds (4) compared to the benzyl analog (5), potentially favoring better ligand efficiency metrics.

Lipinski rule of five Drug-likeness Physicochemical properties

Recommended Research and Industrial Applications for 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one Based on Quantitative Evidence


Carbonic Anhydrase Isoform Selectivity Screening Panels

The compound's confirmed binding to CA1 (Kd 0.41 nM) and CA6 (Kd 2.80 nM) [1] makes it suitable as a reference ligand in differential scanning fluorimetry (DSF)-based screening panels for carbonic anhydrase isoforms. Its ~6.8-fold selectivity between CA1 and CA6 provides a benchmark for evaluating novel sulfonamide or sulfonylpiperazine derivatives in head-to-head FTSA assays, enabling SAR studies focused on tuning isoform selectivity [2].

Chemical Probe Development for CA1-Associated Disease Targets

Sub-nanomolar CA1 binding affinity [1] positions this compound as a viable starting scaffold for developing chemical probes targeting CA1, which is overexpressed in certain hematological malignancies and has been implicated in retinal and cerebral edema. The quantifiable binding data enable rational structure-based optimization rather than blind analog screening.

Sulfonylpiperazine Library Reference Standard for Procurement QC

Many sulfonylpiperazine analogs available from commercial screening libraries lack any bioactivity annotation. This compound, with two validated target interactions in ChEMBL and BindingDB [1][2], can serve as a positive control or reference standard for quality-controlling newly acquired sulfonylpiperazine screening decks. Its characterized activity profile allows research groups to verify assay conditions before committing resources to large-scale library screening.

Computational Chemistry and Docking Model Validation

The availability of experimental Kd values for two distinct CA isoforms [1] combined with the comprehensive FTSA dataset for carbonic anhydrases [2] makes this compound a useful test case for validating molecular docking scoring functions, free energy perturbation (FEP) calculations, and machine learning-based affinity prediction models on the sulfonylpiperazine chemotype.

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